molecular formula C6H8N2O3 B14738394 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde CAS No. 5454-66-0

4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde

Cat. No.: B14738394
CAS No.: 5454-66-0
M. Wt: 156.14 g/mol
InChI Key: XZYRLKABJYYRTM-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O3. It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. This compound also contains an aldehyde group and two keto groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The keto groups can be reduced to hydroxyl groups, leading to the formation of diols.

    Substitution: The nitrogen atoms in the imidazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid.

    Reduction: 4-Ethyl-2,5-dihydroxyimidazolidine-4-carbaldehyde.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidine ring structure allows for interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
  • 4-Propyl-2,5-dioxoimidazolidine-4-carbaldehyde
  • 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde

Uniqueness

4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

5454-66-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-ethyl-2,5-dioxoimidazolidine-4-carbaldehyde

InChI

InChI=1S/C6H8N2O3/c1-2-6(3-9)4(10)7-5(11)8-6/h3H,2H2,1H3,(H2,7,8,10,11)

InChI Key

XZYRLKABJYYRTM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C=O

Origin of Product

United States

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